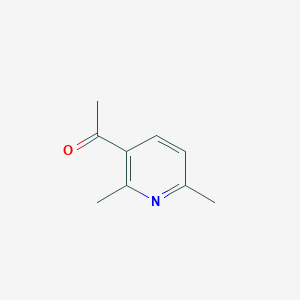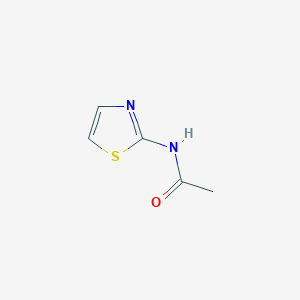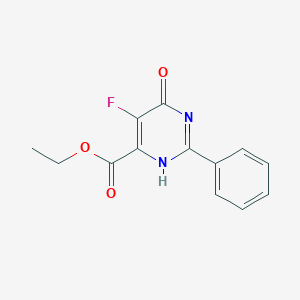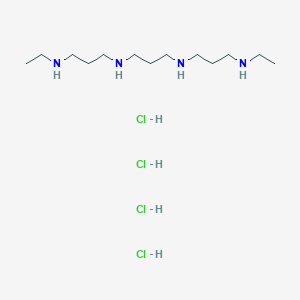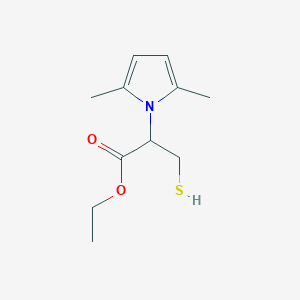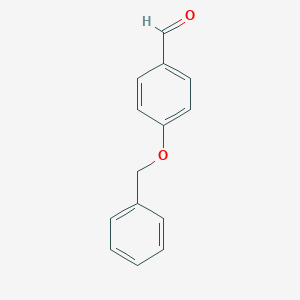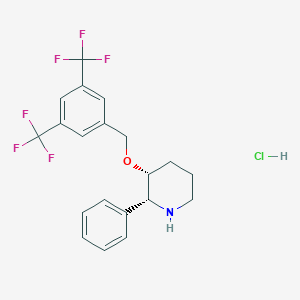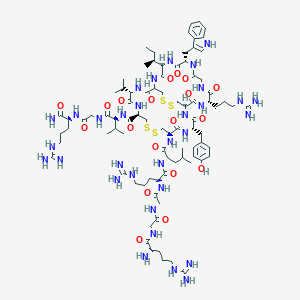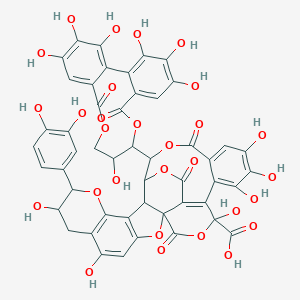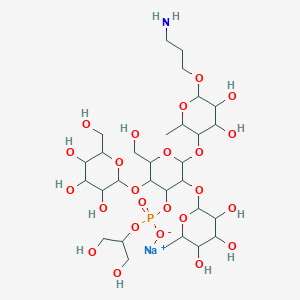
3-Agrgrgp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Agrgrgp is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that is used as a tool in various biological and biochemical studies. The compound is known for its unique properties and has been used in a wide range of applications.
Mecanismo De Acción
The mechanism of action of 3-Agrgrgp is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. This inhibition can alter the activity of these pathways and lead to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Agrgrgp can have a range of biochemical and physiological effects on cells and tissues. The compound has been shown to alter gene expression, induce apoptosis, and inhibit cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Agrgrgp in lab experiments is its ability to specifically target certain enzymes and proteins. This specificity allows researchers to investigate the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using 3-Agrgrgp is its potential toxicity. The compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Agrgrgp in scientific research. One direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Another direction is the development of new and improved synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Agrgrgp and its effects on cellular signaling pathways.
In conclusion, 3-Agrgrgp is a synthetic compound that has shown great potential as a tool in scientific research. Its unique properties and specificity make it a valuable asset in the investigation of various diseases and cellular processes. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Agrgrgp involves the reaction of several chemicals in a laboratory setting. The process requires specialized equipment and trained personnel to ensure the quality and purity of the compound. The compound can also be purchased from reputable chemical suppliers.
Aplicaciones Científicas De Investigación
3-Agrgrgp has been used in various scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. The compound has been used as a tool to investigate the molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
143873-66-9 |
|---|---|
Nombre del producto |
3-Agrgrgp |
Fórmula molecular |
C30H55NNaO24P |
Peso molecular |
867.7 g/mol |
Nombre IUPAC |
sodium;[2-[6-(3-aminopropoxy)-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 1,3-dihydroxypropan-2-yl phosphate |
InChI |
InChI=1S/C30H56NO24P.Na/c1-10-15(36)17(38)20(41)28(47-10)53-26-25(55-56(44,45)54-12(6-32)7-33)24(52-29-21(42)18(39)16(37)13(8-34)49-29)14(9-35)50-30(26)51-23-11(2)48-27(22(43)19(23)40)46-5-3-4-31;/h10-30,32-43H,3-9,31H2,1-2H3,(H,44,45);/q;+1/p-1 |
Clave InChI |
MAQIOMRQBCSXSF-UHFFFAOYSA-M |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
Sinónimos |
3-AGRGRGP 3-aminopropyl 4-O-(4-O-glucopyranosyl-2-O-rhamnopyranosyl-galactopyranosyl)-rhamnopyranoside 3'-(glycer-2-yl sodium phosphate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
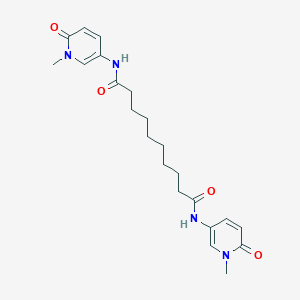
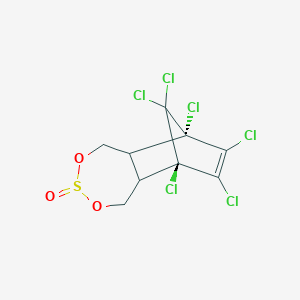
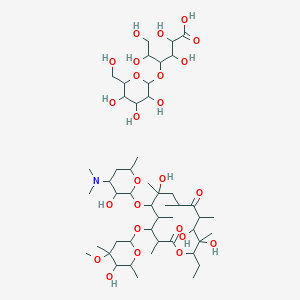
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
